An In-depth Technical Guide to BI-Lawsone: Chemical Structure, Properties, and Applications
An In-depth Technical Guide to BI-Lawsone: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
BI-Lawsone, a dimeric naphthoquinone derived from the naturally occurring compound Lawsone (2-hydroxy-1,4-naphthoquinone), has garnered significant interest within the scientific community. This interest stems from its enhanced biological activities compared to its monomeric counterpart, including potent antioxidant, antifungal, and potential anticancer properties. This technical guide provides a comprehensive overview of BI-Lawsone, focusing on its chemical structure, physicochemical properties, synthesis, and biological mechanisms. Detailed experimental protocols and characterization data are included to facilitate further research and development in the fields of medicinal chemistry and drug discovery.
Introduction: The Significance of BI-Lawsone
Lawsone, the primary bioactive constituent of the henna plant (Lawsonia inermis), has a long history of use in traditional medicine and cosmetics.[1] Its chemical structure, a 2-hydroxy-1,4-naphthoquinone, is a privileged scaffold in medicinal chemistry, known for its diverse biological activities.[1][2] The dimerization of Lawsone to form BI-Lawsone represents a strategic approach to modulate and potentially enhance these properties. Bis-naphthoquinones, both naturally occurring and synthetic, often exhibit improved biological efficacy, making BI-Lawsone a compelling molecule for further investigation.[3] This guide will delve into the core chemical and biological aspects of BI-Lawsone, providing a foundational resource for researchers.
Chemical Structure and Physicochemical Properties
The term "BI-Lawsone" most commonly refers to 2,2'-bis-lawsone , where two Lawsone units are joined by a single bond between their respective C2 positions. The systematic name for this compound is 2,2'-dihydroxy-[1,1'-binaphthalene]-4,4'-dione .
Molecular Structure:
Caption: Chemical structure of 2,2'-BI-Lawsone.
The dimerization results in the disappearance of the vinyl proton that is present in the Lawsone monomer, a key feature for its characterization by ¹H NMR spectroscopy.[4]
Physicochemical Properties
While extensive data on the physicochemical properties of BI-Lawsone are still being compiled, the following table summarizes the known properties of its monomer, Lawsone, and provides some available data for BI-Lawsone for comparison.
| Property | Lawsone (2-hydroxy-1,4-naphthoquinone) | BI-Lawsone (2,2'-bis-lawsone) |
| Molecular Formula | C₁₀H₆O₃ | C₂₀H₁₀O₆ |
| Molecular Weight | 174.15 g/mol | 346.29 g/mol |
| Appearance | Yellow to reddish-brown crystalline powder | Data not readily available |
| Melting Point | 192-195 °C (decomposes) | ~250 °C (decomposes) |
| Solubility | Sparingly soluble in water; soluble in ethanol, acetone, and chloroform | Data not readily available |
| pKa | ~4.0 (for the hydroxyl group) | Expected to be similar to Lawsone |
| Redox Potential | Subject to redox cycling | Expected to have a distinct redox profile |
Synthesis of BI-Lawsone and its Derivatives
The synthesis of BI-Lawsone and its derivatives typically involves the coupling of Lawsone units. Several synthetic strategies have been reported, with multi-component reactions being a common and efficient approach for generating derivatives with a linker between the naphthoquinone moieties.
General Synthetic Approach for Methylene-Bridged Bis-Lawsone Derivatives
A prevalent method for synthesizing bis-lawsone derivatives involves the reaction of two equivalents of Lawsone with one equivalent of an aldehyde in the presence of a catalyst.[3] This reaction proceeds via a Knoevenagel condensation followed by a Michael addition.
Experimental Protocol: Synthesis of 3,3'-(Phenylmethylene)bis(2-hydroxynaphthalene-1,4-dione)
-
Reactant Preparation: In a round-bottom flask, dissolve 2-hydroxy-1,4-naphthoquinone (Lawsone) (2 mmol) and benzaldehyde (1 mmol) in a suitable solvent such as ethanol.
-
Catalyst Addition: Add a catalytic amount of an appropriate catalyst. L-proline or LiCl have been reported to be effective.[3][5]
-
Reaction Conditions: Stir the reaction mixture at room temperature or under reflux, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is typically cooled, and the precipitated product is collected by filtration. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: General workflow for the synthesis of methylene-bridged bis-lawsone derivatives.
Biological Activities and Mechanism of Action
The biological activities of naphthoquinones are often attributed to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) and the induction of oxidative stress in target cells.[6] Dimerization of Lawsone can significantly influence these properties.
Antioxidant Activity
BI-Lawsone derivatives have demonstrated significant antioxidant activity, often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical-scavenging assay.[5][7] The presence of multiple hydroxyl groups and the extended conjugated system in the dimeric structure are believed to contribute to their enhanced radical-scavenging capabilities. The mechanism likely involves the donation of a hydrogen atom from the hydroxyl groups to stabilize the free radical.
Antifungal Activity
Dimeric naphthoquinones derived from Lawsone have shown promising antifungal activity against various fungal strains, including Candida albicans.[5][8] The proposed mechanism of antifungal action involves the inhibition of essential fungal enzymes. Molecular docking studies have suggested that these compounds can bind to the active sites of fungal enzymes, disrupting their function and inhibiting fungal growth.[8] Furthermore, the generation of ROS through redox cycling can also contribute to their antifungal effects by causing damage to fungal cell components.
Anticancer and Enzyme Inhibitory Activity
Recent studies have explored the potential of bis-naphthoquinone derivatives as anticancer agents and enzyme inhibitors.[2][6] Bis-aziridinyl dimeric naphthoquinones have shown potent activity against acute myeloid leukemia (AML) cells, inducing ROS production and double-stranded DNA breaks.[6] Additionally, certain bis-naphthoquinone derivatives have been found to be effective inhibitors of enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrases.[2]
Caption: Proposed mechanisms of biological activity for BI-Lawsone.
Analytical Characterization
The unambiguous identification and characterization of BI-Lawsone and its derivatives are crucial for research and development. A combination of spectroscopic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The ¹H NMR spectrum of 2,2'-BI-Lawsone is characterized by the absence of the vinyl proton signal that is observed in the spectrum of the Lawsone monomer.[4] The aromatic protons will show a complex splitting pattern.
-
¹³C NMR: The ¹³C NMR spectrum will show signals corresponding to the carbonyl carbons, the hydroxyl- and C2-substituted carbons, and the aromatic carbons.
Infrared (IR) Spectroscopy
The IR spectrum of BI-Lawsone will exhibit characteristic absorption bands for the hydroxyl (O-H) and carbonyl (C=O) functional groups.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to confirm their elemental composition.
Conclusion and Future Perspectives
BI-Lawsone and its derivatives represent a promising class of compounds with enhanced biological activities compared to the Lawsone monomer. Their potent antioxidant, antifungal, and emerging anticancer properties make them attractive candidates for further investigation in drug discovery. Future research should focus on:
-
The development of more efficient and stereoselective synthetic methods for various BI-Lawsone isomers.
-
A comprehensive evaluation of the physicochemical properties of different BI-Lawsone derivatives to establish structure-activity relationships.
-
In-depth mechanistic studies to fully elucidate the molecular targets and pathways responsible for their biological effects.
-
In vivo studies to assess the efficacy and safety of promising BI-Lawsone derivatives in preclinical models.
The continued exploration of this fascinating class of dimeric naphthoquinones holds significant potential for the development of novel therapeutic agents.
References
-
de Oliveira, A. S., Brighente, I. M. C., Lund, R. G., Llanes, L. C., Nunes, R. J., Bretanha, L. C., Yunes, R. A., de Carvalho, P. de B., & Ribeiro, J. F. (2017). Antioxidant and Antifungal Activity of Naphthoquinones Dimeric Derived from Lawsone. Journal of Biosciences and Medicines, 5(2), 39-48. [Link]
-
Herry, C., Mafazi, A., & Liandi, A. R. (2020). Synthesis of antioxidant agents based on improvement of hydroxyl groups prepared from lawsone compounds. AIP Conference Proceedings, 2243(1), 020002. [Link]
-
de Oliveira, A. S., Palomino-Salcedo, D. L., Zapp, E., Brondani, D., Hoppe, T. D., Brondani, P. B., Meier, L., Johann, S., Ferreira, L. L. G., & Andricopulo, A. D. (2020). Molecular Docking and Quantum Studies of Lawsone Dimers Derivatives: New Investigation of Antioxidant Behavior and Antifungal Activity. Current Topics in Medicinal Chemistry, 20(3), 182–191. [Link]
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Miroshnikov, M., Singh, S., Wang, Z., Cohen, H., & Major, D. T. (2019). The ¹H NMR spectra of lawsone (bottom), bislawsone (top), and lithiated... ResearchGate. [Link]
-
L-Khatib, S., Jamis, C., K-Reddy, V., G-Khan, S., Wilson, A., El-Gamal, D., ... & T-Pearce, H. (2016). Synthesis, characterization and antineoplastic activity of bis-aziridinyl dimeric naphthoquinone- a novel class of compounds with potent activity against acute myeloid leukemia cells. PMC. [Link]
-
de Oliveira, A. S., Brighente, I. M. C., Lund, R. G., Llanes, L. C., Nunes, R. J., Bretanha, L. C., Yunes, R. A., de Carvalho, P. de B., & Ribeiro, J. F. (2017). Antioxidant and Antifungal Activity of Naphthoquinones Dimeric Derived from Lawsone. ResearchGate. [Link]
-
Nikoofar, K., & Sadathosainy, B. (2023). Synthesis of dihydroxynaphthalenes and 2,3-dihydronaphthalene-1,4-diones. ResearchGate. [Link]
-
Shan, G., Xu, Y., Zhu, C., & Sun, X. (2024). Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives. PMC. [Link]
-
Emmett, E. J., & Willis, M. C. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Landucci, L. L., & Zinkel, D. F. (1991). The 1H and 13C NMR Spectra of the Abietadienoic Resin Acids. Holzforschung, 45(5), 341-346. [Link]
-
de Araujo, D. P., da Silva, A. C. M., de Lima, M. do C. A., Galdino, S. L., Pitta, I. R., & Barbe, J. (2007). de Araujo's approach for the synthesis of bis-lawsone. ResearchGate. [Link]
-
Design, Synthesis, and Biological Evaluation of Naphthoquinone Salts as Anticancer Agents. (2025). MDPI. [Link]
-
Riaz, A., Yaqub, M., Aziz, M., Ertaş, M., Saqib, M., Köysal, A., ... & Gülçin, İ. (2021). Synthesis, biological activity and docking calculations of bis-naphthoquinone derivatives from Lawsone. Bioorganic chemistry, 114, 105069. [Link]
-
Jahan, K. A., Kumar, A., Dhama, N., Pathak, M., & Kumar, S. (2024). Synthesis, Characterization, and Molecular Docking Studies of Novel Naphthoquinone Derivatives for Pharmacological Assessment. The Bioscan, 19(Supplement 2), 454–467. [Link]
-
13C NMR data for lawsone and its oxime derivatives( ppm). (n.d.). ResearchGate. [Link]
-
Noor, M. N. M., Abdullah, S. S., Hamid, H. A., Latif, M. A. M., & Tohid, S. F. M. (2022). Antioxidant Activity of Lawsone and Prediction of its Activation Property on Superoxide Dismutase. Science Alert. [Link]
-
Troian-Gautier, L., & Berden, G. (2016). Quinone 1 e– and 2 e–/2 H+ Reduction Potentials: Identification and Analysis of Deviations from Systematic Scaling Relationships. PMC. [Link]
-
Jahan, K. A., Kumar, A., Dhama, N., Pathak, M., & Kumar, S. (2024). Synthesis, Characterization, and Molecular Docking Studies of Novel Naphthoquinone Derivatives for Pharmacological Assessment. The Bioscan. [Link]
-
Semwal, A., & Semwal, R. (2014). ISOLATION AND BIOLOGICAL PROPERTIES OF LAWSONE: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 5(4), 1165-1172. [Link]
-
One-pot Synthesis of 2-Hydroxy-1,4-Naphthoquinone (Lawsone). (2015). Recent Patents on Catalysis, 4(2), 123-128. [Link]
-
1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. [Link]
-
Akssira, M., & El-Gharbi, R. (2006). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
-
Troian-Gautier, L., & Berden, G. (2016). Quinone 1 e– and 2 e–/2 H+ Reduction Potentials: Identification and Analysis of Deviations from Systematic Scaling Relationships. OSTI.GOV. [Link]
-
De Smet, S., & De Clercq, P. J. (2007). Synthesis of 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione. Molecules, 12(2), 183-187. [Link]
-
Thapa, B., & Schlegel, H. B. (2016). Calculations of p K a 's and Redox Potentials of Nucleobases with Explicit Waters and Polarizable Continuum Solvation. ResearchGate. [Link]
-
Cheng, J., Sulpizi, M., & Sprik, M. (2009). Redox potentials and pKa for benzoquinone from density functional theory based molecular dynamics. The Journal of chemical physics, 131(15), 154504. [Link]
-
Osman, A. M., & van Noort, D. (2003). Evidence for redox cycling of lawsone (2-hydroxy-1,4-naphthoquinone) in the presence of the hypoxanthine/xanthine oxidase system. ResearchGate. [Link]
-
Vala, M. M., Bayat, M., & Bayat, Y. (2020). One-pot synthesis of dihydro-8H acenaphtho[1',2':4,5]pyrrolo[1,2-a]imidazole-diol derivatives. Molecular diversity, 25(2), 859–867. [Link]
-
Bolte, M., Wagner, T., & Lerner, H.-W. (2023). 1,8-Dihydroxy Naphthalene—A New Building Block for the Self-Assembly with Boronic Acids and 4,4′-Bipyridine to Stable Host–Guest Complexes with Aromatic Hydrocarbons. International Journal of Molecular Sciences, 24(14), 11520. [Link]
Sources
- 1. ijpsm.com [ijpsm.com]
- 2. Synthesis, biological activity and docking calculations of bis-naphthoquinone derivatives from Lawsone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant and Antifungal Activity of Naphthoquinones Dimeric Derived from Lawsone [scirp.org]
- 6. Synthesis, characterization and antineoplastic activity of bis-aziridinyl dimeric naphthoquinone - a novel class of compounds with potent activity against acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Docking and Quantum Studies of Lawsone Dimers Derivatives: New Investigation of Antioxidant Behavior and Antifungal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
